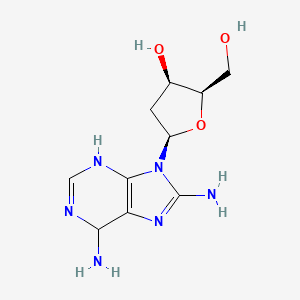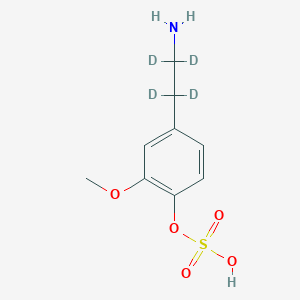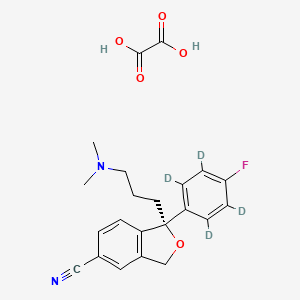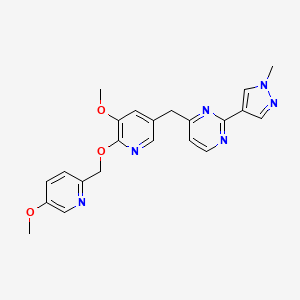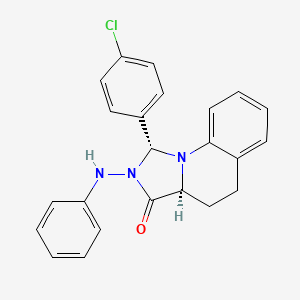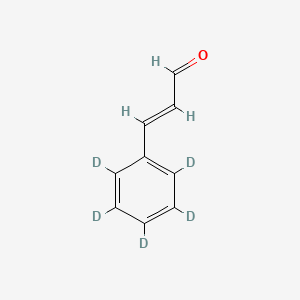
trans-Cinnamaldehyde-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Cinnamaldehyde-d5: is a deuterated form of trans-cinnamaldehyde, a compound known for its presence in cinnamon oil. The deuterium atoms replace the hydrogen atoms in the aldehyde group, making it useful in various scientific studies, particularly in spectroscopy and metabolic research. The compound retains the characteristic structure of trans-cinnamaldehyde, which includes a phenyl ring with an unsaturated aldehyde attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cinnamaldehyde-d5 typically involves the deuteration of trans-cinnamaldehyde. This can be achieved through catalytic hydrogen-deuterium exchange reactions. One common method involves using a deuterium gas (D2) in the presence of a palladium catalyst to replace the hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The purity of the final product is crucial, and it is often achieved through multiple purification steps, including distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-Cinnamaldehyde-d5 can undergo oxidation reactions to form cinnamic acid or benzaldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to cinnamyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Various nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: Cinnamic acid, benzaldehyde.
Reduction: Cinnamyl alcohol.
Substitution: Depending on the nucleophile, products can vary widely.
Applications De Recherche Scientifique
Chemistry: trans-Cinnamaldehyde-d5 is used in NMR spectroscopy due to its deuterium atoms, which provide clearer signals and help in studying reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace the pathways of cinnamaldehyde in biological systems. Its deuterium atoms make it easier to track using mass spectrometry.
Medicine: Research has shown that trans-cinnamaldehyde has antimicrobial and anti-inflammatory properties. The deuterated form is used to study these effects more precisely.
Industry: In the food and fragrance industry, this compound is used to study the stability and behavior of cinnamaldehyde in various products.
Mécanisme D'action
The mechanism of action of trans-cinnamaldehyde-d5 involves its interaction with cellular membranes and proteins. It disrupts the cell membrane of microorganisms, leading to their death. The compound also inhibits ATPase activity, disrupting energy metabolism and preventing biofilm formation. These actions make it effective against a wide range of bacteria and fungi.
Comparaison Avec Des Composés Similaires
trans-Cinnamaldehyde: The non-deuterated form, widely used in food and fragrance industries.
Cinnamic Acid: An oxidation product of cinnamaldehyde, used in the synthesis of various pharmaceuticals.
Benzaldehyde: Another oxidation product, used as a flavoring agent and in the synthesis of other chemicals.
Uniqueness: trans-Cinnamaldehyde-d5 is unique due to its deuterium atoms, which make it particularly useful in spectroscopic studies and metabolic tracing. Its stability and reactivity are similar to trans-cinnamaldehyde, but the presence of deuterium provides additional insights in research applications.
Propriétés
Formule moléculaire |
C9H8O |
|---|---|
Poids moléculaire |
137.19 g/mol |
Nom IUPAC |
(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+/i1D,2D,3D,5D,6D |
Clé InChI |
KJPRLNWUNMBNBZ-UVQGXXJBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C=O)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-O-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl] 4-O-[[5-(1-benzylindazol-3-yl)furan-2-yl]methyl] butanedioate](/img/structure/B12410503.png)

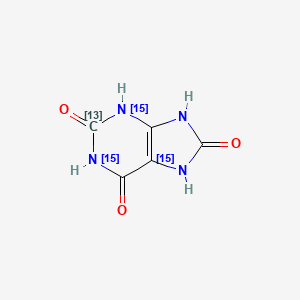
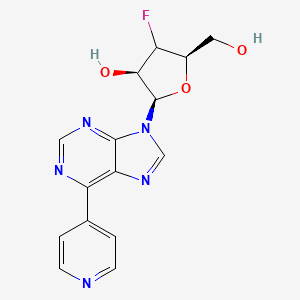
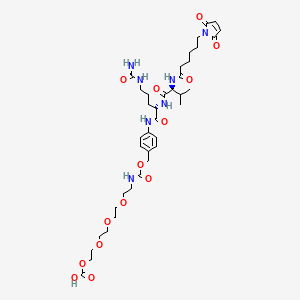
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
